molecular formula C14H21N3O B7572557 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone

[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone

Cat. No. B7572557
M. Wt: 247.34 g/mol
InChI Key: LVGYPZVAEOPDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was initially developed as a potential anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in various fields. It was initially developed as an anticancer agent due to its ability to induce tumor necrosis. However, further studies have revealed its potential in anti-inflammatory and anti-viral applications.

Mechanism of Action

DMXAA induces tumor necrosis by activating the immune system and promoting the production of cytokines. It specifically targets tumor-associated macrophages, which are essential for the growth and survival of tumors. DMXAA binds to the vascular endothelial growth factor (VEGF) receptor 2 on tumor-associated macrophages, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines, in turn, promote the destruction of tumor blood vessels and induce tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to have anti-inflammatory and anti-viral effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). DMXAA also inhibits the replication of the influenza virus by inducing the production of interferon-alpha (IFN-α).

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is relatively easy to synthesize, and the compound can be obtained in good yields. DMXAA has been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer. DMXAA also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of DMXAA. One potential application is in the treatment of viral infections. DMXAA has been shown to inhibit the replication of the influenza virus, and further studies could explore its potential in the treatment of other viral infections. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. DMXAA has been shown to have anti-inflammatory effects, and further studies could explore its potential in the treatment of other inflammatory diseases. Finally, DMXAA could be studied in combination with other anticancer agents to enhance its efficacy in the treatment of cancer.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 4-cyanopyridine with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The resulting intermediate is then treated with 1-chloromethyl-4-methylpiperidine to obtain the final product. The synthesis of DMXAA is relatively simple, and the compound can be obtained in good yields.

properties

IUPAC Name

[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)11-13-5-3-4-10-17(13)14(18)12-6-8-15-9-7-12/h6-9,13H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYPZVAEOPDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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